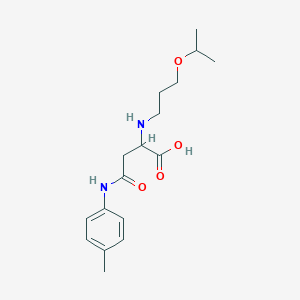
3-(4-メトキシフェニル)-4-オキソ-4H-クロメン-7-イル ピバレート
概要
説明
3-(4-Methoxyphenyl)-4-oxo-4H-chromen-7-yl pivalate is a synthetic organic compound that belongs to the class of chromones. Chromones are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a chromone core substituted with a 4-methoxyphenyl group and a pivalate ester at the 7-position.
科学的研究の応用
3-(4-Methoxyphenyl)-4-oxo-4H-chromen-7-yl pivalate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.
Industry: It is used in the development of new materials and chemical processes.
作用機序
Target of action
Many compounds with a chromen-4-one structure, like coumarins, are known to interact with various enzymes and receptors in the body. They may bind to these targets and modulate their activity, leading to various physiological effects .
Mode of action
The exact mode of action would depend on the specific target. For example, if the compound were to interact with an enzyme, it might inhibit or enhance the enzyme’s activity, leading to changes in the biochemical reactions that the enzyme is involved in .
Biochemical pathways
Again, this would depend on the specific target. If the compound were to interact with an enzyme involved in a particular biochemical pathway, it could affect the production of certain metabolites, potentially leading to various physiological effects .
Pharmacokinetics
The pharmacokinetics of a compound refer to how it is absorbed, distributed, metabolized, and excreted by the body (ADME). Many factors can influence these processes, including the compound’s chemical structure, its solubility in water and fat, and the presence of specific transport proteins in the body .
Result of action
The result of the compound’s action would depend on its specific effects on its targets and the biochemical pathways they are involved in. This could range from changes at the molecular and cellular level to effects on whole-body physiology .
Action environment
Various environmental factors can influence the action of a compound. For example, the presence of other compounds can affect its absorption and metabolism. Additionally, factors such as temperature and pH can influence the stability of the compound and its ability to interact with its targets .
生化学分析
Biochemical Properties
The role of 3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl pivalate in biochemical reactions is complex and multifaceted. It has been found to interact with a variety of enzymes and proteins, influencing their function and activity . These interactions are often characterized by the compound’s ability to bind to these biomolecules, altering their conformation and thus their function .
Cellular Effects
3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl pivalate has been shown to have significant effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The compound’s effects on these processes can lead to changes in cell behavior and function .
Molecular Mechanism
The molecular mechanism of action of 3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl pivalate involves its interactions with various biomolecules at the molecular level . This includes binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl pivalate can change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl pivalate can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl pivalate is involved in various metabolic pathways . This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of 3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl pivalate within cells and tissues involve interactions with transporters or binding proteins . This can also include effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of 3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl pivalate and its effects on activity or function can be influenced by targeting signals or post-translational modifications . These factors can direct it to specific compartments or organelles within the cell .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl pivalate typically involves the following steps:
Formation of the Chromone Core: The chromone core can be synthesized through the cyclization of appropriate phenolic precursors under acidic or basic conditions.
Introduction of the 4-Methoxyphenyl Group: The 4-methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions using 4-methoxybenzoyl chloride and suitable catalysts.
Esterification with Pivalic Acid: The final step involves the esterification of the chromone derivative with pivalic acid using reagents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the pivalate ester.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
化学反応の分析
Types of Reactions
3-(4-Methoxyphenyl)-4-oxo-4H-chromen-7-yl pivalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromone core to dihydrochromones.
Substitution: Nucleophilic substitution reactions can occur at the 4-methoxyphenyl group or the chromone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydrochromones.
類似化合物との比較
Similar Compounds
5-(4-Methoxyphenyl)-1H-indole: This compound shares the 4-methoxyphenyl group and exhibits similar biological activities.
5-(4-Methoxyphenyl)-1H-imidazole: Another compound with a 4-methoxyphenyl group, known for its inhibitory effects on specific enzymes.
Uniqueness
3-(4-Methoxyphenyl)-4-oxo-4H-chromen-7-yl pivalate is unique due to its chromone core, which imparts distinct chemical and biological properties compared to indole and imidazole derivatives
特性
IUPAC Name |
[3-(4-methoxyphenyl)-4-oxochromen-7-yl] 2,2-dimethylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O5/c1-21(2,3)20(23)26-15-9-10-16-18(11-15)25-12-17(19(16)22)13-5-7-14(24-4)8-6-13/h5-12H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJDUZBPZZMWNBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

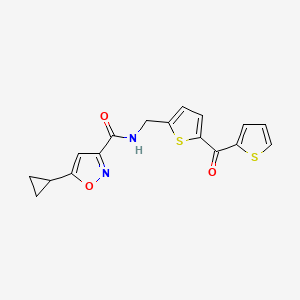
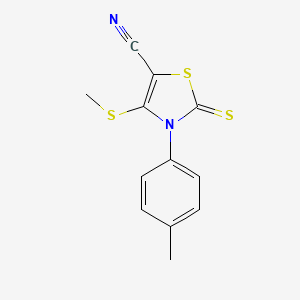
![N-[2-(1H-imidazol-4-yl)ethyl]-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2525481.png)
![(1H-benzo[d]imidazol-1-yl)(3-iodo-4-methoxyphenyl)methanone](/img/structure/B2525484.png)
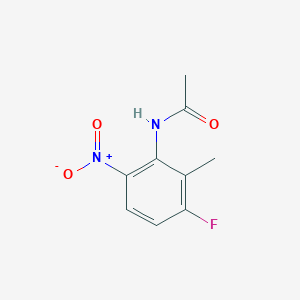
![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2525491.png)
![3-[(3-Chlorophenoxy)methyl]benzohydrazide](/img/structure/B2525492.png)
![3-Chloro-6-[(2,4-dichlorophenyl)methyl]pyridazine](/img/structure/B2525493.png)
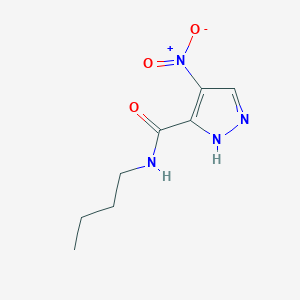
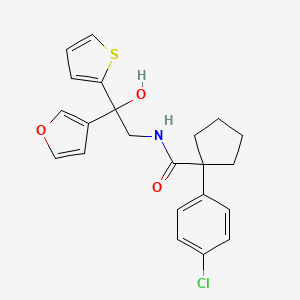
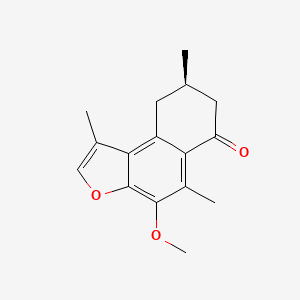
![Ethyl 5,5,7,7-tetramethyl-2-(5-nitrothiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2525498.png)

